4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 2-methoxypyridinyl group
Preparation Methods
The synthesis of 4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 4-fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Attachment of the 2-methoxypyridinyl group: This can be done via a nucleophilic substitution reaction using 2-methoxypyridine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridinyl group, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-11-15(6-7-20-16)22-9-8-21(12-18(22)24)17(23)10-13-2-4-14(19)5-3-13/h2-7,11H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZZBZOPXDMHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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